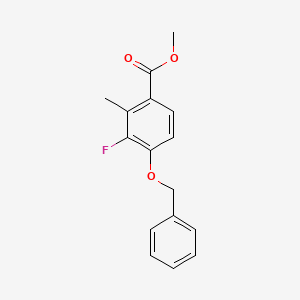

Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate

Description

Properties

Molecular Formula |

C16H15FO3 |

|---|---|

Molecular Weight |

274.29 g/mol |

IUPAC Name |

methyl 3-fluoro-2-methyl-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C16H15FO3/c1-11-13(16(18)19-2)8-9-14(15(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

InChI Key |

KAXLOEOHGZBDJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- 3-Fluoro-2-methylbenzoic acid or methyl 3-fluoro-2-methylbenzoate serve as common precursors.

- The methyl substituent at the 2-position can be introduced by starting from 3-fluorobenzoic acid followed by ortho-methylation or by using commercially available 2-methyl-3-fluorobenzoic acid derivatives.

- Esterification to the methyl ester is typically achieved by Fischer esterification or by using methylating agents such as diazomethane or methyl iodide under basic conditions.

Introduction of Benzyloxy Group (Etherification)

- The 4-hydroxy position is converted to a benzyloxy substituent by benzylation of the corresponding hydroxy group.

- This is commonly done by treating the 4-hydroxy-3-fluoro-2-methylbenzoate with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

- The reaction proceeds via nucleophilic substitution of the phenolic hydroxyl group by the benzyl halide, forming the benzyloxy ether.

Fluorination Methods

- The fluorine atom at the 3-position is introduced either by starting from fluorinated precursors or by nucleophilic fluorination of hydroxyl or halogenated intermediates.

- A notable reagent for nucleophilic fluorination is diethylaminosulfur trifluoride (DAST) , which can convert hydroxyl groups to fluorides with stereochemical control.

- Alternative methods include electrophilic fluorination using reagents like Selectfluor or elemental fluorine under controlled conditions.

Purification and Characterization

- The crude product is purified by silica gel chromatography using solvent systems such as ethyl acetate/hexanes.

- Characterization is performed by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.

Detailed Example from Literature and Patents

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Esterification | Methylation of 3-fluoro-2-methylbenzoic acid with methanol/HCl or methyl iodide/base | Methyl 3-fluoro-2-methylbenzoate | High yields typical |

| 2 | Benzylation (Etherification) | 4-Hydroxy group benzylated with benzyl bromide, K2CO3, DMF, room temp or reflux | Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate | Efficient, mild conditions |

| 3 | Fluorination | Use of DAST or other fluorinating agents on hydroxyl intermediates if fluorine not present | Selective fluorination at 3-position | Yields vary; elimination byproducts possible |

| 4 | Purification | Silica gel chromatography with hexane/EtOAc gradient | Pure product obtained | Confirmed by NMR and MS |

Research Findings and Observations

- Fluorination challenges: Nucleophilic fluorination with DAST can lead to elimination side reactions, reducing yield; careful temperature control and reaction time optimization are essential.

- Benzylation selectivity: The benzylation step is highly selective for phenolic hydroxyl groups, and side reactions are minimal under appropriate base and solvent conditions.

- Ester stability: The methyl ester group is stable under benzylation and fluorination conditions, facilitating a convergent synthetic route.

- Alternative routes: Some patents describe preparation of related fluorinated benzoates via hydrolysis and re-esterification of fluoro-substituted acids, or via fluorination of benzoyloxy intermediates.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid.

Reduction: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

The following table compares the target compound with analogs differing in substituent positions, functional groups, or ester moieties:

Key Findings from Comparative Studies

Electronic and Steric Effects

- Fluorine vs. Bromine/Methoxy : The fluorine atom at position 3 in the target compound enhances electrophilic aromatic substitution reactivity compared to bromine or methoxy groups in analogs. Fluorine’s electron-withdrawing nature also increases metabolic stability .

- Benzyloxy Group : The bulky benzyloxy group at position 4 introduces steric hindrance, reducing reaction rates in nucleophilic substitution compared to smaller substituents like methoxy (-OCH₃) .

Physicochemical Properties

- Thermal Stability : Compounds with extended aryl groups (e.g., Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate) show higher melting points due to increased van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.